(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone
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Overview
Description
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H13BrFNOS and a molecular weight of 318.2 g/mol . This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a thiomorpholino group attached to a methanone moiety .
Preparation Methods
The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone involves several steps. One common synthetic route includes the reaction of 6-bromo-2-fluoro-3-methylphenylboronic acid with thiomorpholine in the presence of a palladium catalyst . The reaction conditions typically involve heating the mixture under reflux in an appropriate solvent such as toluene or ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Scientific Research Applications
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone has various applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The thiomorpholino group is known to interact with various enzymes and receptors, potentially inhibiting their activity . The presence of bromine and fluorine atoms may enhance the compound’s binding affinity to its targets, leading to increased potency . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(6-Bromo-2-fluoro-3-methylphenyl)(thiomorpholino)methanone can be compared with other similar compounds, such as:
(3-Bromo-6-chloro-2-fluorophenyl)(thiomorpholino)methanone: This compound has a similar structure but with a chlorine atom instead of a methyl group.
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: This compound has a methoxy group instead of a thiomorpholino group.
6-Bromo-2-fluoro-3-iodophenylboronic acid: This compound has an iodine atom instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H13BrFNOS |
---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-methylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13BrFNOS/c1-8-2-3-9(13)10(11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |
InChI Key |
JHOPSVFBQPAGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)N2CCSCC2)F |
Origin of Product |
United States |
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